2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that features a benzothiadiazole moiety and a tetrahydro-pyridoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiadiazole Moiety: This can be achieved through the reaction of o-phenylenediamine with sulfur and nitrous acid to form the benzothiadiazole ring.
Sulfonylation: The benzothiadiazole is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Formation of the Tetrahydro-pyridoindole Core: This involves the cyclization of an appropriate precursor, such as a substituted tryptamine, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic distribution within the molecule. This can affect its binding affinity to biological targets, such as enzymes or receptors, and modulate their activity. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: A glycine derivative with a similar benzothiadiazole moiety.
(2S)-2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide: An alpha amino acid amide with a benzothiadiazole moiety.
Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate: A thiophene derivative with a benzothiadiazole moiety.
Uniqueness
2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its combination of a benzothiadiazole moiety with a tetrahydro-pyridoindole structure. This unique combination imparts distinct electronic and structural properties, making it valuable for various applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C18H16N4O3S2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)sulfonyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H16N4O3S2/c1-25-11-5-6-14-12(9-11)13-10-22(8-7-15(13)19-14)27(23,24)17-4-2-3-16-18(17)21-26-20-16/h2-6,9,19H,7-8,10H2,1H3 |
InChI Key |
JWADFDIJHFOYRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
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